molecular formula C22H18BNO2 B1592663 (4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid CAS No. 717888-41-0

(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid

Cat. No. B1592663
M. Wt: 339.2 g/mol
InChI Key: BJNCAGKQHGBUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid” is an organic compound with the molecular formula C22H18BNO2 . It has a molecular weight of 339.19500 . The compound is used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the synthesis routes involves the use of N-(4-bromophenyl)-N-phenyl-1-naphthylamine (CAS: 138310-84-6) and triisopropyl borate (CAS: 5419-55-6) . The synthesis process has been documented in various patents and literature .


Molecular Structure Analysis

The molecular structure of this compound consists of a boronic acid group attached to a phenyl ring, which is further connected to a naphthalene ring through an amino group . The structure is planar due to the sp2 hybridization of the involved atoms .


Chemical Reactions Analysis

The compound, being a boronic acid, can undergo several reactions. Boronic acids are known to participate in Suzuki coupling, a type of cross-coupling reaction, used in organic synthesis .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.27±0.1 g/ml and a predicted boiling point of 565.0±52.0°C . The compound is expected to be stored in a dry, sealed environment at 2-8°C .

Scientific Research Applications

Boronic Acid in Sugar Sensing and Purification

Sugar Sensing and Purification

Boronic acids are widely investigated for their ability to bind with sugars, making them useful in the purification and concentration of sugars from various sources. For instance, naphthalene-based boronic acids have been utilized to extract xylose from hemicellulose hydrolysates, significantly concentrating the xylose while reducing undesirable components like lignin (Griffin & Shu, 2004). This process is applicable for producing high-concentration xylose solutions suitable for fermentation.

Fluorescence Sensing Applications

Fluorescent Sensing of Sugars

Naphthalene-based boronic acids have been identified as potent fluorescent sensors for detecting sugars in water. Their strong fluorescence intensity and significant changes in the presence of sugars make them suitable for sensitive sugar detection (Suenaga et al., 1995). Additionally, water-soluble fluorescent boronic acid compounds show substantial fluorescence changes upon sugar binding, highlighting their potential in biological and environmental sensing applications (Zhang et al., 2006).

Applications in Cancer Research and Antioxidant Screening

Cancer Research and Antioxidant Screening

Boronic acid derivatives have been explored for their therapeutic effects against cancer cells and their antioxidant properties. Research shows that certain boronic acid compounds containing di-Schiff groups exhibit potential in decreasing cell viability in cancer models and demonstrate meaningful activity in various antioxidant processes (Salih, 2019).

Chemical Synthesis and Material Science

Chemical Synthesis and Material Science

Boronic acids play a crucial role in the synthesis of complex molecules and materials. Differentially protected diborons, for instance, have been used for the regioselective diboration of alkynes, leading to the production of valuable intermediates for further chemical transformations (Iwadate & Suginome, 2010). Furthermore, naphthalene-based boronic acids are instrumental in the development of luminescent materials, offering potential applications in optoelectronics and sensing technologies.

properties

IUPAC Name

[4-(N-naphthalen-1-ylanilino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BNO2/c25-23(26)18-13-15-20(16-14-18)24(19-9-2-1-3-10-19)22-12-6-8-17-7-4-5-11-21(17)22/h1-16,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNCAGKQHGBUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630470
Record name {4-[(Naphthalen-1-yl)(phenyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid

CAS RN

717888-41-0
Record name {4-[(Naphthalen-1-yl)(phenyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an ambient atmosphere of argon gas, cooling a solution prepared by mixing 18.7 g of N-(4-bromophenyl)-N-phenyl-1-naphthylamine, 100 milliliter of dried ethyl ether and 100 milliliter of dried toluene down to a temperature of −78° C., a hexane solution of 1.6M normal butyllithium in an amount 32.8 milliliter was dripped into the cooled solution. The reacted solution was stirred for 1 hour while warming up to a temperature of 0° C. Cooling the reacted solution down to the temperature of −78° C. again, a solution prepared by dissolving 23.5 g of boric acid triisopropyl into dried ether in an amount of 50 milliliter was dripped down to the cooled solution. The resultant solution was further stirred at a room temperature for 5 hours. Adding 100 milliliter of 1 N hydrochloric acid and after stirring the resultant solution for 1 hour, a water layer was removed. After drying an organic layer with a use of magnesium sulfate, the solvent was distillated away under a reduced pressure. Refining a resultant solid by means of a silicagel column chromatography, 10.2 g of 4-(N-1-naphthyl-N-phenylamino)phenylboronic acid was obtained.
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid

Citations

For This Compound
5
Citations
J Ye, L Fu, H Liu, C Chang, C Zhang - Materials Letters, 2015 - Elsevier
New deep-blue fluorophore NPAPPS has been synthesized. The compound has both high T d of 452 C and high T g above 130 C, indicative of excellent thermal stability. Photophysical …
Number of citations: 2 www.sciencedirect.com
P Cheng, X Du, S Chen, K Chen, Y Yuan… - ACS Applied Nano …, 2023 - ACS Publications
Developing organic aggregation-induced emission luminogens (AIEgens) with a donor–acceptor–donor (D–A–D) structure improves fluorescence imaging for biological applications …
Number of citations: 0 pubs.acs.org
Y Chen - Materials Today Chemistry, 2022 - Elsevier
Bioimaging is increasingly becoming an indispensable tool in disease diagnosis, clinical trials and medical practice. Fluorescence bioimaging is minimally invasive, affordable and …
Number of citations: 5 www.sciencedirect.com
C Huang, C Li, J Cai, J Chen, B Wang, M Li… - International Journal …, 2022 - Taylor & Francis
Introduction Lack of highly expressed tumor target and ligands limits application of nano-medicine against triple-negative breast cancer (TNBC). Previous study reported that placenta-…
Number of citations: 1 www.tandfonline.com
Z Xu, Z Zhang, X Deng, J Li, Y Jiang, WC Law… - ACS …, 2022 - ACS Publications
Understanding the morphology and hemodynamics of cerebral vasculature at large penetration depths and microscale resolution is fundamentally important to decipher brain diseases. …
Number of citations: 35 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.